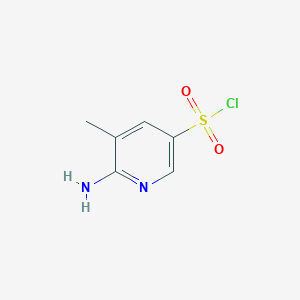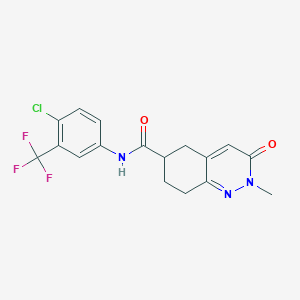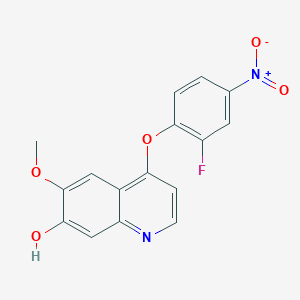
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1401727-16-9 . It is a powder at room temperature .
Synthesis Analysis
Alkyl orthoesters are valuable and efficient substrates to perform various classes of two-component and multi-component organic reactions . A series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized .Chemical Reactions Analysis
Alkyl orthoesters are valuable substrates in organic transformations . They are used in various classes of two-component and multi-component organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state (solid, liquid, gas), melting and boiling points, chemical stability, etc. For “1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid”, it is a powder at room temperature .Scientific Research Applications
Pharmaceutical Development
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Its unique structure allows for the creation of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs. The presence of the fluoroethyl group can enhance the metabolic stability and bioavailability of the resulting compounds .
Radiopharmaceuticals for Imaging
This compound can be used in the synthesis of radiopharmaceuticals for imaging purposes, particularly in positron emission tomography (PET). The fluoroethyl group can be labeled with fluorine-18, a positron-emitting isotope, making it useful for tracking biological processes in vivo. This application is crucial for diagnosing and monitoring diseases such as cancer and neurological disorders .
Agricultural Chemistry
In agricultural chemistry, 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be utilized in the development of new agrochemicals, including herbicides and fungicides. Its unique chemical properties can be exploited to create compounds that are effective against a wide range of pests and diseases, thereby improving crop yield and quality .
Material Science
This compound has potential applications in material science, particularly in the development of new polymers and coatings. Its incorporation into polymer structures can enhance properties such as thermal stability, chemical resistance, and mechanical strength. These materials can be used in various industries, including automotive, aerospace, and electronics .
Environmental Science
This compound can be applied in environmental science for the development of sensors and detection systems for pollutants. Its chemical properties make it suitable for creating sensitive and selective sensors that can detect trace amounts of environmental contaminants, contributing to better environmental monitoring and protection.
These applications highlight the versatility and importance of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Mechanism of Action
properties
IUPAC Name |
2-(2-fluoroethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-5-4-6(7(11)12)10(9-5)3-2-8/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTGHTAZHAJKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)
![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)
![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)
![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)


